![molecular formula C7H6BrNO4S B2794391 ((4-Bromophenyl)sulfonyl)nitromethane CAS No. 122263-08-5](/img/structure/B2794391.png)
((4-Bromophenyl)sulfonyl)nitromethane
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Overview
Description
((4-Bromophenyl)sulfonyl)nitromethane
is a chemical compound with the molecular formula C7H6BrNO4S
. It is a derivative of bromobenzene and phenol, with a sulfonyl group and a nitromethane group attached to the phenyl ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular structure of((4-Bromophenyl)sulfonyl)nitromethane
can be inferred from its molecular formula C7H6BrNO4S
. It consists of a phenyl ring with a bromine atom, a sulfonyl group, and a nitromethane group attached .
Scientific Research Applications
Antimicrobial Agent Development
((4-Bromophenyl)sulfonyl)nitromethane: has been utilized in the synthesis of novel compounds with potential antimicrobial properties. These compounds have shown promising results against bacterial and fungal strains, particularly in fighting Gram-positive pathogens and biofilm-associated infections like Enterococcus faecium . The presence of the 4-bromophenylsulfonyl moiety contributes to the lipophilicity and potential efficacy of these agents .
Antibiofilm Actions
The derivatives of ((4-Bromophenyl)sulfonyl)nitromethane have been evaluated for their ability to disrupt biofilms. Biofilms are complex communities of microorganisms that are highly resistant to antimicrobial treatments. The compounds derived from this chemical have shown potential in disrupting these biofilms, which is crucial for treating chronic infections .
Antioxidant Activity
In addition to antimicrobial properties, ((4-Bromophenyl)sulfonyl)nitromethane derivatives have been tested for antioxidant activity. Antioxidants are vital in protecting cells from oxidative stress and damage. The compounds have been assessed using various assays, such as DPPH, ABTS, and ferric reducing power assays, indicating their potential as antioxidants .
Drug Design and Synthesis
The structural features of ((4-Bromophenyl)sulfonyl)nitromethane make it a valuable scaffold in drug design. Its incorporation into various chemotypes, such as N-acyl-α-amino acids and 1,3-oxazoles , allows for the creation of diverse therapeutic agents with potential applications in treating various diseases .
Alternative Toxicity Testing
Compounds synthesized from ((4-Bromophenyl)sulfonyl)nitromethane have been subjected to alternative toxicity testing, such as evaluation on freshwater cladoceran Daphnia magna Straus . This is part of an effort to find more ethical and sustainable methods of toxicity testing that do not rely on traditional animal models .
In Silico Studies for Antimicrobial Effect and Toxicity
In silico studies, which involve computer simulations and modeling, have been conducted to predict the antimicrobial effect and toxicity of compounds derived from ((4-Bromophenyl)sulfonyl)nitromethane . These studies are crucial for preclinical evaluations and can significantly reduce the time and resources required for drug development .
Synthesis of N-Acyl-L-Valine Derivatives
The molecule has been used in the synthesis of N-acyl-L-valine derivatives. These derivatives are of interest due to their potential biological activities and their role in the development of new therapeutic agents .
Design of 4H-1,3-Oxazol-5-One Chemotypes
((4-Bromophenyl)sulfonyl)nitromethane: is also involved in the design of 4H-1,3-oxazol-5-one chemotypes. These structures are explored for their diverse biological activities and potential applications in medicinal chemistry .
Future Directions
Research into compounds similar to ((4-Bromophenyl)sulfonyl)nitromethane
has shown promising results in the development of novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests potential future directions for the study and application of ((4-Bromophenyl)sulfonyl)nitromethane
and similar compounds.
properties
IUPAC Name |
1-bromo-4-(nitromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-6-1-3-7(4-2-6)14(12,13)5-9(10)11/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYSLPHTIRTSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Bromophenyl)sulfonyl)nitromethane |
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